Product packaging for Ethyl 2-oxo-2-(pyridin-2-yl)acetate(Cat. No.:CAS No. 55104-63-7)

Ethyl 2-oxo-2-(pyridin-2-yl)acetate

Cat. No.: B1336420
CAS No.: 55104-63-7
M. Wt: 179.17 g/mol
InChI Key: RQDSWUCVBZVOSH-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(pyridin-2-yl)acetate (CAS 55104-63-7) is a high-value pyridine derivative with a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol . This compound is characterized as a light red oil with a boiling point of 284.7±13.0 °C at 760 mmHg or 85-88 °C at 0.5 Torr . It has a density of 1.2±0.1 g/cm³ and a flash point of 126.0±19.8 °C . As an ester with a reactive α-keto acid moiety adjacent to a pyridinyl ring, it serves as a versatile building block in organic synthesis and pharmaceutical research . The pyridine ring offers a potential site for coordination or hydrogen bonding, while the keto-ester group is amenable to various transformations such as nucleophilic addition, condensation, and reduction, making it a useful precursor for generating more complex heterocyclic systems . Suppliers recommend storing this compound under an inert atmosphere and at refrigerated temperatures (4-8°C) to ensure stability . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers can access supporting documentation, including specifications and NMR data, upon request .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B1336420 Ethyl 2-oxo-2-(pyridin-2-yl)acetate CAS No. 55104-63-7

Properties

IUPAC Name

ethyl 2-oxo-2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)8(11)7-5-3-4-6-10-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDSWUCVBZVOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433728
Record name ETHYL 2-PYRIDINEGLYOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55104-63-7
Record name ETHYL 2-PYRIDINEGLYOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity, Transformation Mechanisms, and Synthetic Utility

Reactivity Profile of the Alpha-Keto Ester Moiety

The α-keto ester group is characterized by two adjacent carbonyl functions: a ketone and an ester. The proximity of these groups mutually influences their reactivity, creating a hub for a variety of chemical transformations.

Nucleophilic Additions to the Carbonyl Groups

The electrophilic nature of the carbonyl carbons makes them susceptible to attack by nucleophiles. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. Nucleophilic addition reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, providing pathways to more complex molecular architectures. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can add to the ketone, yielding tertiary alcohols after an aqueous workup.

Ester Transformations: Hydrolysis, Transesterification, and Aminolysis

The ester functional group of Ethyl 2-oxo-2-(pyridin-2-yl)acetate can undergo several common transformations.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid, 2-oxo-2-(pyridin-2-yl)acetic acid, and ethanol (B145695). This reaction is fundamental for converting the ester into a different functional group or for synthetic steps where a free carboxylic acid is required.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. nih.gov Transesterification is a valuable method for modifying the ester group to alter the physical or chemical properties of the molecule. nih.gov The reaction is typically reversible and driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Aminolysis: The reaction of the ester with an amine results in the formation of an amide. This transformation, known as aminolysis, can be used to introduce a nitrogen-containing functional group. For example, reaction with 2-(pyridin-2-yl)ethanamine can produce N-(2-(pyridin-2-yl)ethyl)-2-oxo-2-(pyridin-2-yl)acetamide. nih.gov

Table 1: Selected Ester Transformations

TransformationReagentsProduct
HydrolysisH₂O, H⁺ or OH⁻2-Oxo-2-(pyridin-2-yl)acetic acid
TransesterificationR'OH, H⁺ or BaseAlkyl 2-oxo-2-(pyridin-2-yl)acetate
AminolysisR'R''NHN,N-dialkyl-2-oxo-2-(pyridin-2-yl)acetamide

Reduction and Oxidation Pathways

The carbonyl groups of the α-keto ester moiety are susceptible to both reduction and oxidation.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This yields ethyl 2-hydroxy-2-(pyridin-2-yl)acetate. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the ketone and the ester, leading to the formation of a diol.

Oxidation: While the α-keto ester itself is relatively oxidized, the pyridine (B92270) ring can be oxidized to a pyridine N-oxide. wikipedia.org This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. wikipedia.org

Table 2: Example Reduction and Oxidation Reactions

Reaction TypeReagentFunctional Group TargetedProduct
ReductionSodium Borohydride (NaBH₄)KetoneEthyl 2-hydroxy-2-(pyridin-2-yl)acetate
OxidationPeroxy acid (e.g., m-CPBA)Pyridine NitrogenEthyl 2-oxo-2-(1-oxido-pyridin-1-ium-2-yl)acetate

Pyridine Ring Reactivity and Functionalization

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature governs its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. wikipedia.orgrsc.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring. wikipedia.orgrsc.org

Direct electrophilic substitution on pyridine is often difficult to achieve. wikipedia.org However, functionalization can be accomplished indirectly. One common strategy involves the oxidation of the pyridine to a pyridine N-oxide. wikipedia.org The N-oxide is more reactive towards electrophiles, and the substitution pattern is altered. wikipedia.orgrsc.org Following the EAS reaction, the N-oxide can be reduced back to the substituted pyridine.

Nucleophilic Aromatic Substitution (NAS) on Activated Pyridine Systems

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (NAS) than benzene, particularly when an activating group is present. For a nucleophilic attack to occur, the pyridine ring typically needs to be activated by electron-withdrawing groups or the nitrogen atom can be quaternized. In the case of this compound, the α-keto ester group at the 2-position provides some activation.

A common strategy to enhance the reactivity of the pyridine ring towards nucleophiles is through N-alkylation or N-acylation, which creates a pyridinium (B92312) salt. This positive charge on the nitrogen atom significantly increases the electrophilicity of the ring carbons, facilitating the attack of a nucleophile and the subsequent departure of a leaving group, if one is present in an appropriate position.

N-Oxidation and Quaternization Strategies

The pyridine nitrogen in this compound is a key site for chemical modification through N-oxidation and quaternization. These transformations not only alter the electronic properties of the pyridine ring but also introduce new functionalities for further synthetic elaborations.

N-Oxidation:

The conversion of the pyridine nitrogen to a pyridine N-oxide can be achieved using various oxidizing agents. This transformation enhances the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The N-oxide can also serve as a directing group in subsequent reactions.

Quaternization:

Quaternization involves the alkylation of the pyridine nitrogen, leading to the formation of a pyridinium salt. This process introduces a positive charge on the nitrogen atom, significantly influencing the molecule's reactivity and physical properties. The choice of alkylating agent allows for the introduction of a wide variety of substituents at the nitrogen position.

These strategies are fundamental in modifying the core structure of this compound, enabling its use in a broader range of synthetic applications.

Cycloaddition and Annulation Reactions Employing the Compound as a Synthonnih.gov

This compound serves as a versatile building block, or synthon, in cycloaddition and annulation reactions for the construction of complex heterocyclic systems. Its bifunctional nature, possessing both an active methylene (B1212753) group and an α-keto ester moiety, allows it to participate in a variety of ring-forming transformations.

Formation of Fused Heterocyclic Systems

The compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. For instance, it can be utilized in reactions that lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov These reactions often involve the initial reaction of the α-keto ester with a suitable dinucleophile, followed by cyclization to form the fused ring system.

One common strategy involves the condensation of this compound with 2-aminopyridine (B139424) derivatives. This can lead to the formation of a variety of fused heterocycles with potential applications in medicinal chemistry. The specific reaction conditions, such as the choice of solvent and catalyst, can influence the regioselectivity of the cyclization and the final product obtained.

Intramolecular Cyclization Pathwaysacs.org

The presence of multiple reactive sites in this compound and its derivatives allows for intramolecular cyclization reactions to form various heterocyclic rings. acs.org These pathways are often triggered by a specific reagent or reaction condition that promotes the interaction between different parts of the same molecule.

For example, derivatives of this compound can be designed to undergo intramolecular cyclization to form novel ring systems. By incorporating appropriate functional groups, a cascade of reactions can be initiated, leading to the stereoselective formation of complex polycyclic structures. This approach is particularly useful in the synthesis of natural products and other intricate organic molecules.

Strategic Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that involve the combination of three or more reactants in a single step to form a complex product. This compound is an excellent candidate for use in MCRs due to its multiple reactive centers.

In a typical MCR involving this compound, it can act as the central scaffold, reacting with various nucleophiles and electrophiles to construct highly substituted pyridine rings and other heterocyclic systems. nih.gov For example, it can participate in a one-pot synthesis of polysubstituted pyridines through a sequence of reactions such as aza-Wittig and Diels-Alder reactions. nih.gov The ability to generate molecular diversity quickly and efficiently makes MCRs featuring this compound a powerful tool in drug discovery and materials science.

Stereoselective Transformations and Chiral Auxiliary Applications

While direct applications of this compound as a chiral auxiliary are not extensively documented, the principles of stereoselective transformations are highly relevant to its synthesis and derivatization. Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

The synthesis of enantiomerically pure forms of this compound derivatives can be achieved by employing chiral auxiliaries. For example, an achiral starting material can be reacted with a chiral auxiliary, such as a chiral oxazolidinone, to introduce stereocenters. wikipedia.orgrsc.org Subsequent reactions are then directed by the chiral auxiliary, leading to the formation of a specific stereoisomer of the desired product. After the desired transformation, the chiral auxiliary can be removed and often recycled. wikipedia.org This strategy is crucial for the synthesis of chiral drugs and other biologically active molecules where specific stereochemistry is essential for their function.

Biological Activity and Medicinal Chemistry Research

Pharmacological Screening of Derivatives

The core structure of ethyl 2-oxo-2-(pyridin-2-yl)acetate has been systematically modified to generate libraries of compounds that have been evaluated for various biological activities. These screening efforts have unveiled promising leads in several key therapeutic areas.

Anticancer Efficacy Evaluation

Derivatives of the pyridine (B92270) scaffold have shown significant potential as anticancer agents. nih.gov The 2-oxo-pyridone structure, present in some derivatives, is recognized as a kinase inhibitor due to its ability to bind to the ATP binding cleft of kinases. nih.gov

A series of novel 2-oxo-pyridine and 1′H-spiro-pyridine derivatives were synthesized and evaluated for their antiproliferative activity against HepG-2 (liver cancer) and Caco-2 (colon cancer) cell lines. nih.gov Notably, spiro-pyridine derivatives 5 , 7 , and 8 demonstrated significant anticancer potential against both cell lines. nih.gov Specifically, compounds 5 and 7 exhibited superior activity against Caco-2 cells, with IC₅₀ values of 9.78 ± 0.70 µM and 7.83 ± 0.50 µM, respectively, which were more potent than the standard drug Doxorubicin (IC₅₀ = 12.49 ± 1.10 µM). nih.gov

Further investigation into the mechanism of action revealed that these compounds could induce apoptosis. Compound 7 was found to significantly increase the expression of the pro-apoptotic protein Bax (7.508-fold) while suppressing the anti-apoptotic protein Bcl-2 (0.194-fold) in Caco-2 cells. nih.gov This compound also demonstrated inhibitory activity against EGFR and VEGFR-2, with IC₅₀ values of 0.124 µM and 0.221 µM, respectively. nih.gov

Another study focused on pyridine-ureas as potential anticancer agents, with some compounds showing potent activity against the MCF-7 breast cancer cell line. mdpi.com Pyridines 8b and 8e were identified as the most effective in an NCI 60-cell line screen and exhibited inhibitory activity against VEGFR-2 with IC₅₀ values of 5.0 ± 1.91 and 3.93 ± 0.73 µM, respectively. mdpi.com

Additionally, novel pyridin-2-yl estra-1,3,5(10)-triene derivatives have been synthesized and tested for their antiproliferative activity against various tumor cell lines. nih.gov The 3-Benzyloxy (17E)-pycolinilidene derivative 9 showed the most promising antitumor potential against the MDA-MB-231 cell line, which was attributed to its moderate inhibition of the AKR1C3 enzyme. nih.gov

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound Cell Line IC₅₀ (µM) Target(s) Reference
Spiro-pyridine 5 Caco-2 9.78 ± 0.70 - nih.gov
Spiro-pyridine 7 Caco-2 7.83 ± 0.50 EGFR, VEGFR-2, Bax/Bcl-2 nih.gov
Pyridine-urea 8b - 5.0 ± 1.91 VEGFR-2 mdpi.com
Pyridine-urea 8e - 3.93 ± 0.73 VEGFR-2 mdpi.com
Derivative 9 MDA-MB-231 - AKR1C3 nih.gov

Antimicrobial and Antifungal Activity Assessment

A significant body of research has focused on the antimicrobial and antifungal properties of this compound derivatives. Thirty-six novel heterocyclic derivatives were synthesized, incorporating thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole (B1194373) moieties, and tested against a range of microorganisms. mdpi.comnih.gov

The introduction of a thiophene (B33073) moiety at position four of the pyridine ring in derivatives 2 , 6 , 7 , and 8 resulted in higher activity against methicillin-sensitive Staphylococcus aureus (MSSA) compared to their furan-pyridine counterparts. semanticscholar.org In contrast, the combination of furan (B31954) with pyridine showed enhanced activity against Klebsiella pneumoniae. semanticscholar.org The 2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine derivative 3b demonstrated the highest activity against both MSSA and methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.org

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and evaluated for their antibacterial activity. nih.gov Compounds 21b , 21d , 21e , and 21f exhibited strong antibacterial activity against five Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov Compound 21d also showed a stable effect against S. pneumoniae with less development of drug resistance over 15 days compared to linezolid. nih.gov

In terms of antifungal activity, derivatives containing anisic acid were generally more active than those with cinnamic acid. mdpi.com

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound Microorganism Activity (MIC or Inhibition Zone) Reference
Thiophene derivative 3b MSSA, MRSA Highest activity semanticscholar.org
Oxazolidinone 21d S. pneumoniae Stable effect, less resistance nih.gov
Anisic acid derivatives Fungi Superior activity mdpi.com

Exploration of Other Therapeutic Potentials (e.g., Antitrypanosomal Activity)

The therapeutic potential of this compound derivatives extends beyond cancer and microbial infections. Researchers have investigated their activity against neglected tropical diseases like trypanosomiasis.

A series of 4-phenyl-6-(pyridin-3-yl)pyrimidines were synthesized and evaluated for their antitrypanosomal activity against Trypanosoma brucei rhodesiense. nih.gov The parent compound, 4-phenyl-6-(pyridin-3-yl)pyrimidine (1 ), displayed an IC₅₀ value of 4.8 µM with negligible toxicity to mammalian cells. nih.gov The introduction of a 2-methoxyphenyl substituent in compound 13 resulted in submicromolar antitrypanosomal activity. nih.gov

Additionally, styrylquinoline-like compounds have been synthesized and tested for their in vitro antitrypanosomal activity against the Talahuen strain of T. cruzi. nih.gov

Table 3: Antitrypanosomal Activity of Selected Pyridine Derivatives

Compound Organism IC₅₀ (µM) Reference
Pyrimidine 1 T. b. rhodesiense 4.8 nih.gov
Pyrimidine 13 T. b. rhodesiense Submicromolar nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic modification of the this compound scaffold has provided valuable insights into the relationship between chemical structure and biological activity.

Impact of Substituent Variation on Biological Potency

The nature and position of substituents on the pyridine and other associated rings have a profound impact on the biological potency of these derivatives.

In anticancer studies, the presence of an N-(ethyl benzoate) moiety at the N1 position of the pyridine ring was found to be important for activity. nih.gov For pyridine-ureas, the nature of the substituent on the urea (B33335) nitrogen influenced the anticancer activity. mdpi.com In the case of pyridine-linked combretastatin (B1194345) analogues, a 2,4-dimethoxy substitution on one of the phenyl rings led to a significant enhancement in antiproliferative activity. acs.org The addition of a 3-hydroxy group to the second phenyl ring, as seen in compound 4s , resulted in one of the most potent analogues in the series. acs.org

For antimicrobial activity, the introduction of halogen atoms can be favorable for preventing the emergence of resistant microorganisms. mdpi.com The presence of a bromo atom in the benzylidene ring at the N1 position of a 1,6-diaminopyridine motif was found to be important for antibacterial activity against MSSA and MRSA. semanticscholar.org In a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the substituent groups on the piperazine (B1678402) ring had a remarkable influence on efficacy. nih.gov

In the context of antitrypanosomal activity, the presence of a 2-methoxyphenyl substituent significantly increased the potency of 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives. nih.gov

Influence of Stereochemistry on Activity

Stereochemistry plays a crucial role in the biological activity of chiral drug molecules, as different stereoisomers can exhibit distinct pharmacokinetic and pharmacodynamic properties. mdpi.com The interaction of chiral compounds with their biological targets is often stereospecific.

In another example, the change in stereochemistry at specific positions of oleandomycin (B1677203) derivatives was shown to have a major influence on their antibacterial and anti-inflammatory activities. nih.gov This highlights the importance of controlling stereochemistry during the design and synthesis of new therapeutic agents.

Mechanistic Insights into Biological Action

Research into derivatives and structural analogs of this compound provides critical insights into their mechanisms of action at the molecular and cellular levels.

The structural framework of this compound has been instrumental in identifying and engaging with specific molecular targets. Derivatives incorporating the 2-oxo-pyridine core have been developed as potent inhibitors of key signaling proteins.

One area of significant interest is in cancer therapy. A series of 2-oxo-pyridine derivatives were designed and synthesized to target receptor tyrosine kinases, which are crucial in tumor growth and proliferation. nih.gov Specifically, certain spiro-pyridine compounds derived from this scaffold have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2). nih.gov For instance, a lead compound from this series, compound 7 , showed significant inhibition of both EGFR and VEGFR-2. nih.gov

In a different therapeutic area, the 2-oxoethyl linker, a key feature of the title compound, was incorporated into a lead compound, HNW001, to develop inhibitors of the P2Y1 receptor. acs.org The P2Y1 receptor is a promising target for treating ischemic stroke. This strategic modification led to the identification of compound 12g , which contains an imidazo[1,5-a]pyrazine (B1201761) scaffold and acts as a potent P2Y1 antagonist. acs.org

Table 1: Inhibitory Activity of Selected Derivatives

CompoundTargetInhibitory Concentration (IC₅₀)Reference
Compound 7 (spiro-pyridine derivative)EGFR0.124 µM nih.gov
Compound 7 (spiro-pyridine derivative)VEGFR-20.221 µM nih.gov
Compound 12g (imidazo[1,5-a]pyrazine)P2Y1 Receptor1.95 µM acs.org
Compound 11a (fluoro-substituted)Platelet Aggregation5.49 µM acs.org

The biological effects of these compounds are a direct result of their interaction with key cellular pathways.

Compounds designed from the 2-oxo-pyridine scaffold have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The most active spiro-pyridine derivatives were found to activate the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2 in Caco-2 colon cancer cells. nih.gov Specifically, the lead compound 7 was shown to increase the cellular apoptosis rate from 1.92% in untreated cells to 42.35%. It also caused an accumulation of cells in the S phase of the cell cycle, indicating a disruption of normal cell division processes. nih.gov

In the context of neuroprotection, the P2Y1 antagonist 12g was found to exert its effects through the Nrf2 pathway. acs.org In response to oxidative stress induced by hydrogen peroxide (H₂O₂), compound 12g significantly increased the level of Nrf2 protein in the nucleus of HT22 cells. This upregulation of Nrf2 is a key mechanism for protecting neurons from oxidative stress damage. acs.org

Compound as a Scaffold for Drug Discovery and Development

The ethyl 2-oxo-2-pyridinylacetate framework is a versatile scaffold for medicinal chemists, providing a robust starting point for creating novel therapeutic agents. Its modifiable structure allows for the fine-tuning of pharmacological properties. nih.govnih.gov

The process of drug discovery often begins with a "lead compound" that shows promising activity. The ethyl 2-oxo-2-pyridinylacetate structure and its analogs have served as such leads.

In the development of P2Y1 inhibitors, a compound named HNW001 was identified as an effective inhibitor of platelet aggregation. acs.org To improve its properties, particularly its ability to cross the blood-brain barrier, HNW001 was selected as a lead compound. Structure-activity relationship (SAR) investigations involved replacing a flexible linker in HNW001 with more rigid structures, such as the 2-oxoethyl linkage found in this compound. This led to a series of compounds, including 11a-k , where the linker was systematically modified to enhance antiplatelet activity. acs.org

Similarly, in the search for new anticancer agents, a series of 2-oxo-pyridine and spiro-pyridine derivatives were designed based on an N-(ethyl benzoate) moiety. nih.gov By systematically synthesizing and testing these derivatives against liver (HepG-2) and colon (Caco-2) cancer cell lines, researchers identified spiro-pyridine derivatives 5 , 7 , and 8 as having remarkably high activity, establishing them as new leads for optimization. nih.gov

Using the foundational scaffold, researchers have successfully designed and synthesized novel molecules with enhanced biological activity.

Starting with the P2Y1 inhibitor lead, HNW001, a conformational restriction strategy was employed. acs.org An intramolecular cyclization between a carboxyl group and the 2-oxoethyl linkage in intermediate compounds resulted in a completely new scaffold: the imidazo[1,5-a]pyrazine ring. This led to the creation of target compounds 12a-w . Among these, compound 12g emerged as a remarkable P2Y1 antagonist with improved brain exposure and reduced bleeding risk, highlighting its potential as an anti-ischemic agent. acs.org

In the field of oncology, the synthesis of novel pyridine-based derivatives is a major focus. nih.gov Based on the initial findings, new spirooxindole derivatives were created, demonstrating that the addition of pyridine heterocycles to a spirooxindole core can significantly increase anticancer potency. nih.gov The development of compound 7 , which showed more potent cytotoxicity against Caco-2 cells than the established drug Doxorubicin, exemplifies the successful design of a novel bioactive agent from this scaffold. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict the optimized geometry, vibrational frequencies, and electronic properties of compounds. For Ethyl 2-oxo-2-(pyridin-2-yl)acetate, DFT calculations would provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation. While DFT studies have been performed on analogous compounds containing pyridine (B92270) or ethyl acetate (B1210297) moieties, specific research detailing the optimized geometric parameters for this compound is not present in the surveyed literature. wu.ac.th

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. wikipedia.org A small HOMO-LUMO gap generally signifies a molecule that is more reactive and can be easily polarized. researchgate.net

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

A comprehensive computational study on this compound would include the calculation of these indices to predict its reactivity in various chemical environments. However, specific values for the HOMO-LUMO gap and the associated reactivity indices for this compound are not available in the reviewed public-domain research.

Table 1: Theoretical Reactivity Indices (Illustrative) This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. Specific values for this compound are not available in the searched literature.

Parameter Formula Predicted Value (Arbitrary Units)
EHOMO - Not Available
ELUMO - Not Available
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Not Available
Ionization Potential (I) -EHOMO Not Available
Electron Affinity (A) -ELUMO Not Available
Electronegativity (χ) (I + A) / 2 Not Available
Chemical Hardness (η) (I - A) / 2 Not Available
Softness (S) 1 / η Not Available

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms. While MEP analysis is a standard computational technique, a specific MEP map for this compound has not been found in the available literature. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that can be difficult to obtain through experimental methods alone.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of their geometry. By exploring the PES, chemists can identify stable molecules (local minima), and the transition states that connect them. For reactions involving this compound, a PES exploration would reveal the most likely reaction pathways, intermediates, and products. This type of analysis has been conducted for reactions of similar, more complex molecules, but specific studies detailing the PES for reactions of this compound are not documented in the searched sources.

A transition state is the highest energy point along the lowest energy path between reactants and products on the PES. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

Computational modeling can be used to locate transition states and calculate their vibrational frequencies to confirm that they are indeed first-order saddle points on the PES. The activation energy can then be determined, providing a quantitative measure of the reaction's feasibility. Although this is a powerful technique for mechanistic studies, no specific research detailing transition state characterization or activation energy determination for reactions involving this compound was found in the public domain.

Table 2: Compound Names Mentioned

Compound Name

Bond Evolution Theory (BET) Applications

Bond Evolution Theory (BET) is a sophisticated computational method used to analyze the mechanism of chemical reactions by tracking the changes in electron density along a reaction pathway. It provides a detailed, step-by-step description of bond formation and cleavage.

Detailed Research Findings: While a specific BET analysis on this compound is not prominently documented, the application of this theory to structurally related compounds provides a clear framework for how its reactivity can be understood. For instance, a study on the cyclocondensation reaction between a complex derivative, ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido[1.2-a]pyrimidin-3-yl) polyazaheterocycle, and ethylenediamine (B42938) was extensively investigated using BET at the ωB97XD/6-311++G(d,p) level of theory. nih.gov

This research demonstrated that the reaction proceeds through multiple channels, with BET successfully identifying the most favorable pathway, which was consistent with experimental results. nih.govresearchgate.net The analysis partitions the reaction coordinate into a series of Structural Stability Domains (SSDs), each corresponding to a distinct phase of the reaction. researchgate.net For example, the mechanism for key steps was described by a sequence of four or five SSDs. nih.govresearchgate.net The process typically involves:

Formation of a C-N bond: This is identified by the appearance of a V(C,N) disynaptic basin in the electron localization function (ELF) analysis. researchgate.net

Proton Transfer: The cleavage of an N-H bond and subsequent formation of an O-H bond is visualized through the disappearance and appearance of corresponding V(N,H) and V(O,H) basins. researchgate.net

Restoration of Lone Pairs: The nitrogen lone pair is restored following proton transfer. nih.govresearchgate.net

Dehydration: The elimination of a water molecule is marked by the cleavage of a C-O bond and the final appearance of a V(O,H) basin corresponding to the departing water. nih.govresearchgate.net

This detailed electronic-level description of bond-forming and bond-breaking events showcases the power of BET to elucidate complex reaction mechanisms for molecules containing the ethyl-2-oxo-2-pyridinyl moiety.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. The simulation generates a score, often expressed as binding energy (e.g., in kcal/mol), which estimates the affinity between the ligand and the protein.

Detailed Research Findings: Studies on related pyridine derivatives illustrate this process. For example, a newly synthesized 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide was docked against the insulin-like growth factor-1 receptor (IGF-1R) to predict its binding mode and affinity. nih.gov Similarly, a series of novel 2-oxo-pyridine derivatives were docked into the ATP-binding sites of EGFR and VEGFR-2 kinases. nih.gov These studies typically reveal key interactions, such as:

Hydrogen Bonds: Formed between the ligand's hydrogen bond donors/acceptors (like the carbonyl oxygens or pyridine nitrogen) and amino acid residues in the protein's active site.

Hydrophobic Interactions: Occurring between the pyridine ring and nonpolar residues.

Pi-stacking: Possible interactions involving the aromatic pyridine ring.

For this compound, docking simulations would be instrumental in screening potential protein targets and predicting its binding affinity, guiding further experimental validation.

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the predicted ligand-protein complex over time. MD simulates the movement of atoms in the system, providing insights into the flexibility of the ligand and the protein and the persistence of key interactions.

Detailed Research Findings: The conformational landscape of this compound is influenced by the rotational freedom around the single bonds connecting the pyridine ring, the α-keto group, and the ethyl ester. Computational models suggest that the ester group tends to adopt a planar conformation, while the orientation of the pyridine ring is a key variable. MD simulations would track these conformational changes within a protein's binding pocket, calculating root-mean-square deviation (RMSD) to assess the stability of the complex. A stable complex with persistent hydrogen bonds throughout the simulation would suggest a viable binding mode.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR models are statistical and machine learning methods that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are built by calculating a set of molecular descriptors for a series of compounds and then creating a mathematical equation that links these descriptors to an observed activity or property.

Detailed Research Findings: While a specific QSAR model for this compound was not found, models for related classes of compounds are prevalent. For instance, a machine learning-based QSAR model was successfully developed to identify inhibitors of the human organic cation transporter 2 (hOCT2) from a database of FDA-approved drugs. osaka-u.ac.jp This model, which recognized known inhibitors, demonstrates the potential to screen large compound libraries for specific biological activities. osaka-u.ac.jp A QSAR/QSPR study involving this compound would involve calculating descriptors such as:

Topological descriptors: Based on the 2D graph of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies.

Hydrophobic descriptors: Like the partition coefficient (logP).

These models could be used to predict properties like receptor binding affinity, enzyme inhibition, or metabolic stability for a series of related pyridine-2-yl-glyoxylates, accelerating the discovery of compounds with desired characteristics.

Spectroscopic Data Prediction and Validation (e.g., NMR, IR, UV-Vis)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a standard tool for predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Detailed Research Findings: The validation of computational methods involves comparing predicted spectra with experimental data.

NMR Spectroscopy: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends heavily on the choice of the DFT functional, basis set, and solvent model. mdpi.com Benchmark studies have identified optimal combinations, such as using the B3LYP-D3/6-311G(d,p) level for geometry optimization and the WP04/6-311++G(2d,p) level for shift calculation, often with a Polarizable Continuum Model (PCM) for solvation. mdpi.com For a series of substituted 2,2-dimethylchroman-4-one (B181875) derivatives, a good linear correlation between DFT-predicted and experimental chemical shifts was achieved for the aromatic protons and carbons, though it was less accurate for carbons within the heterocyclic ring. mdpi.com The table below shows representative experimental ¹³C NMR data for a related pyridinyl acetyl derivative, which would serve as a benchmark for validating DFT predictions. mdpi.com

Compound MoietyCarbon AtomExperimental ¹³C NMR Shift (ppm)
N-(3-Bromophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamidePyridine C2155.72
N-(3-Bromophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamidePyridine C6148.75
N-(3-Bromophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamidePyridine C4136.92
N-(3-Bromophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamidePyridine C3124.19
N-(3-Bromophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamidePyridine C5122.16
N-(3-Bromophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamideAcetyl CH₂42.72
N-(3-Bromophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamideAcetyl C=O168.79

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds. For α-keto acids, studies show distinct bands for carbonyl (C=O) stretches and hydroxyl (O-H) stretches, which are sensitive to the molecular environment (gas phase vs. solid state). rsc.org For this compound, DFT would predict strong absorption bands corresponding to the two C=O stretches (keto and ester) and the characteristic vibrations of the pyridine ring. These predictions would be validated against experimental FT-IR spectra. nih.govnih.gov

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption are predicted using methods like Time-Dependent DFT (TD-DFT). This method calculates the energies required to promote electrons from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO). For a related compound, ethyl 2-cyano-2-oxoacetate, computational methods were used to assign the observed bands in the experimental spectrum to specific n→π* and π→π* electronic transitions. researchgate.net A similar approach for this compound would help in assigning its UV-Vis absorption bands and understanding its photophysical properties.

Advanced Research Applications and Future Directions

Catalysis and Ligand Design in Coordination Chemistry

The pyridine (B92270) nitrogen atom in ethyl 2-oxo-2-(pyridin-2-yl)acetate and its derivatives makes it an excellent ligand for coordinating with a variety of transition metals. wikipedia.org These metal complexes are of significant interest in the field of catalysis. The electronic properties of the pyridine ring can be fine-tuned by introducing different substituents, which in turn influences the catalytic activity and stability of the resulting metal complex.

Derivatives of pyridine-2-carboxylate, which are structurally related to this compound, have been used to synthesize a range of coordination compounds with metals like zirconium, titanium, and aluminum. kocaeli.edu.tr These complexes have shown catalytic activity in the ring-opening polymerization of epoxides. kocaeli.edu.tr For instance, aluminum, titanium, and zirconium-phthalate catalysts were found to be particularly effective in the ring-opening polymerization of 3-glycidyloxypropyltrimethoxysilane. kocaeli.edu.tr

Furthermore, copper(II) and silver(I) complexes with ligands such as dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have been synthesized and characterized. The coordination of the metal ion occurs through the pyridine and pyrazine (B50134) nitrogen atoms. rsc.org These complexes have been investigated for their potential biomimetic catalytic activity, for example, in the oxidation of catechols. rsc.org The design of such ligands is crucial, as the resulting complex's geometry and electronic structure dictate its catalytic prowess. For example, pyridine dicarboxamide ligands have been used to create mono-, di-, tri-, and tetranuclear copper complexes, with the ligand and other anions bridging the metal centers. rsc.org The development of such multinuclear complexes opens avenues for cooperative catalysis.

Application in Materials Science and Polymer Chemistry

The structural motifs of pyridine derivatives are being increasingly exploited in materials science for the creation of novel polymers with tailored properties. Pyridine dicarboxylic acids, which can be derived from renewable resources like lignin, are being investigated as monomers for producing bio-based polyesters. wur.nl These materials are being developed as sustainable alternatives to petroleum-derived plastics. nih.gov

Enzymatic catalysis has been successfully employed for the synthesis of polyesters from various diethyl pyridinedicarboxylates, including 2,4-, 2,5-, and 2,6-isomers, with diols of varying chain lengths. nih.gov The resulting polymers exhibit a range of thermal properties; for instance, polyesters based on 2,4-diethyl pyridinedicarboxylate are amorphous, while those from the 2,5-isomer are crystalline. nih.gov These pyridine-based polyesters have the potential for applications in packaging, textiles, and coatings. wur.nl

Coordination polymers are another area where pyridine-based ligands are making a significant impact. These are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. Cadmium(II) coordination polymers have been constructed using mixed ligands of carboxylates and pyridines, resulting in interesting network topologies and luminescent properties. researchgate.net Similarly, a 2D copper(II) coordination polymer has been synthesized using 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate, which exhibits photoluminescence. mdpi.com The ability to form such ordered, functional materials makes this compound and its derivatives promising candidates for the design of new functional materials.

Role in Chemical Biology and Proteomics Research

In the realm of chemical biology, small molecules that can interact with and modulate the function of biological macromolecules are invaluable tools. The pyridine scaffold is a common feature in many biologically active compounds. While direct applications of this compound in proteomics are not widely reported, its derivatives hold potential as probes and modulators of biological systems.

For example, derivatives of ethyl 2-(2-pyridylacetate) have been synthesized to contain various heterocyclic moieties like thiourea, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole (B1194373). mdpi.com These compounds have been screened for a range of biological activities. The ability to generate libraries of such compounds is crucial for discovering new therapeutic leads.

The interaction of metal complexes of pyridine derivatives with biological molecules is also an active area of research. The binding affinity of copper(II) and silver(I) complexes of dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate with calf thymus DNA and bovine serum albumin has been studied to understand their mode of antimicrobial activity. rsc.org Such studies are essential for the development of new antimicrobial agents. Furthermore, compounds like [{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid are available as research chemicals, indicating their potential use in biological screening and assay development. scbt.com

Strategies for Green and Sustainable Synthesis of Complex Pyridine Derivatives

The increasing emphasis on green chemistry has spurred the development of more sustainable methods for synthesizing complex organic molecules. For pyridine derivatives, this includes the use of renewable feedstocks and environmentally benign reaction conditions.

One promising approach is the use of enzymatic catalysis, which can offer high selectivity and mild reaction conditions. As mentioned earlier, enzymes have been used for the polymerization of pyridine-based monomers. nih.gov Another green strategy is the electrochemical synthesis of pyridine dicarboxylic acids from methyl pyridine-2-carboxylate and carbon dioxide. wur.nl

The choice of solvent is also a key consideration in green synthesis. Ethyl acetate (B1210297), for instance, is considered a greener alternative to solvents like acetonitrile (B52724) and chlorobenzene (B131634) for the polymerization of 2-ethyl-2-oxazoline. researchgate.net Microwave-assisted synthesis is another technique that can lead to shorter reaction times and improved yields. For example, a catalyst-free synthesis of ethyl 2-(oxazolin-2-yl)alkanoates has been developed using microwave heating. nih.gov The development of one-pot reactions, such as the process for preparing pyridine-2-carboxylic-acid derivatives from hydrazones and acrylic acid derivatives, also contributes to a more sustainable synthetic workflow by reducing the number of purification steps and minimizing waste. google.com

Development of Advanced Analytical Methodologies for Complex Structural Elucidation

The characterization of novel pyridine derivatives and their metal complexes requires a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for elucidating the precise three-dimensional structures of these molecules.

NMR Spectroscopy: Both ¹H and ¹³C NMR are routinely used to confirm the structure of newly synthesized pyridine derivatives. For example, the synthesis of various N-(phenylsubstituted)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide derivatives was confirmed using these techniques, with characteristic chemical shifts reported for the different protons and carbons in the molecules. mdpi.com High-resolution mass spectrometry (HRMS) is also crucial for confirming the molecular formula. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure and detailed information about bond lengths, bond angles, and intermolecular interactions. This technique has been used to characterize a variety of pyridine derivatives and their metal complexes, including copper(II) complexes of pyridine-2-carboxamidrazone, lanthanum(III) complexes with a pyridinyl-1,2,4-triazole derivative, and ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. researchgate.netnih.govnih.gov

Table 1: Selected Analytical Data for Pyridine Derivatives

Compound Analytical Technique Key Findings Reference
N-(3,4-Dichlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide ¹H NMR, ¹³C NMR Characteristic signals confirming the structure were observed and assigned. mdpi.com
4-(3-Chlorophenyl)-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ¹H NMR, ¹³C NMR The spectra confirmed the successful cyclization to the triazole ring. mdpi.com
Bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III) X-ray Crystallography The lanthanum atom is twelve-coordinate with a distorted icosahedron geometry. nih.gov
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate X-ray Crystallography The quinazoline (B50416) ring forms a dihedral angle of 86.83 (5)° with the phenyl ring. nih.gov
2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate copper(II) polymer X-ray Crystallography Forms a 2D coordination polymer network. mdpi.com

High-Throughput Screening and Combinatorial Chemistry for Compound Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful strategies in drug discovery and materials science for rapidly synthesizing and testing large libraries of compounds. yu.edu The goal is to identify "hits"—compounds with desired biological activity or material properties.

The pyridine scaffold is a valuable component in the design of combinatorial libraries due to its prevalence in known drugs and its synthetic tractability. Fragment-based drug discovery (FBDD) is a related approach that screens smaller, less complex molecules ("fragments") that can be subsequently optimized into more potent leads. nih.gov High-quality fragment libraries are essential for the success of FBDD. nih.gov

While there is no specific mention of this compound in large screening libraries in the searched literature, its structural features make it an attractive starting point for the creation of such libraries. For instance, a high-throughput synthesis of a 325-member azide (B81097) library has been reported, demonstrating the feasibility of creating diverse chemical libraries for "click" chemistry, a reaction widely used in drug discovery. rsc.org The development of robust HTS assays, such as a homogenous fluorescence assay for the enzyme TET2, is crucial for screening these large libraries efficiently. nih.gov The discovery of a novel quinoline-based inhibitor for TET2 from a screen of over 31,500 compounds highlights the power of this approach. nih.gov The amenability of pyridine derivatives to a variety of chemical reactions makes them well-suited for the combinatorial synthesis of libraries for HTS campaigns.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-oxo-2-(pyridin-2-yl)acetate, and how can reaction conditions influence yield?

this compound is typically synthesized via organometallic intermediates. For example, 2-pyridyllithium compounds (generated via lithium-halogen exchange) react with ethyl oxalate to form the α-oxoester product . Key factors include:

  • Temperature control : Reactions are conducted at low temperatures (−78°C) to suppress side reactions.
  • Solvent selection : THF or diethyl ether ensures compatibility with organolithium reagents.
  • Stoichiometry : Excess ethyl oxalate (1.5–2.0 equivalents) improves yields by minimizing unreacted intermediates. Yields typically range from 65% to 85%, as seen in analogous syntheses of ethyl 2-oxo-2-(p-tolyl)acetate (67% yield) .

Q. How is this compound characterized, and what spectroscopic data are critical for validation?

Characterization relies on NMR spectroscopy and mass spectrometry :

  • ¹H NMR : Key signals include a quartet (δ ~4.4 ppm, J = 7.2 Hz) for the ethyl group and aromatic protons from the pyridine ring (δ ~7.3–8.0 ppm) .
  • ¹³C NMR : The carbonyl carbons (C=O) appear at δ ~165–170 ppm.
  • HRMS : The molecular ion peak ([M+H]⁺) should match the theoretical mass (e.g., C₉H₉NO₃: 179.0582 g/mol).

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of α-oxoesters like this compound, and how can SHELXL address them?

Challenges include disorder in the ethyl group and twinned crystals . SHELXL resolves these via:

  • ADP restraints : To model thermal motion in flexible groups.
  • TWIN commands : For handling twinned data, common in esters due to weak intermolecular interactions . Example: SHELXL’s HKLF 5 format refines twinned structures by partitioning intensity contributions from overlapping reflections .

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment:

  • Electrophilicity : The α-keto carbonyl carbon exhibits higher electrophilicity (Fukui index f⁻ > 0.3) compared to the ester carbonyl.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reactions with amines or hydrazines .

Q. What strategies optimize the use of this compound in multicomponent reactions for heterocyclic synthesis?

The compound serves as a two-carbon synthon in reactions like:

  • Hantzsch dihydropyridine synthesis : Reacts with ammonium acetate and β-ketoesters under microwave irradiation (120°C, 30 min) to yield pyridine derivatives .
  • Knorr pyrrole synthesis : Condensation with enamines or hydrazines forms pyrrole- or pyrazole-containing scaffolds . Yields improve with catalytic bases (e.g., DBU) to deprotonate intermediates.

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies, and how can researchers mitigate discrepancies?

Variations arise from:

  • Purification methods : Column chromatography (hexane/EtOAc) vs. distillation affects recovery .
  • Starting material purity : Residual moisture in organolithium reagents reduces reactivity. Mitigation: Standardize anhydrous conditions (e.g., Schlenk techniques) and use internal standards (e.g., 1,3,5-trimethoxybenzene) for yield calculations.

Q. How do conflicting reports on the biological activity of α-oxoesters inform experimental design?

While some studies highlight anticancer potential (e.g., pyridine derivatives inhibiting kinase pathways ), others note limited bioavailability due to ester hydrolysis. Researchers should:

  • Include stability assays : Monitor compound integrity in PBS (pH 7.4, 37°C) for 24–48 hours.
  • Use prodrug strategies : Replace the ethyl group with tert-butyl to enhance metabolic stability .

Methodological Recommendations

Application Method Key Parameters Reference
SynthesisOrganolithium reaction−78°C, THF, 2.0 eq ethyl oxalate
CrystallographySHELXL refinementTWIN commands, ADP restraints
Bioactivity screeningMTT assay (cancer cells)48–72 hr incubation, IC₅₀ calculation
Computational modelingDFT (B3LYP/6-31G*)Solvent = DMF, implicit SMD model

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.